Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Structural Biology Crystallography Glycoscience

Researchers quantifying β-N-acetylglucosaminidase kinetics face mutarotation artifacts when using reducing GlcNAc as substrate, compromising Km/Vmax accuracy. This compound eliminates that variable. - Fixed β-anomeric configuration presents a single molecular species; no anomeric equilibration confounds kinetic reads. - Intramolecular N-acetyl participation generates a reactive oxazoline intermediate, enabling stereocontrolled synthesis of β-linked chitobiose and peptidoglycan fragments unattainable with the α-anomer. - Crystallizes as a defined dihydrate with XRD-validated ⁴C₁ chair conformation, streamlining electron density interpretation in protein co-crystallography. - Reproducible cis-trans amide equilibrium (Ktrans/cis ~38 at 326 K) provides a spectroscopic calibration standard for NMR and HPLC method development.

Molecular Formula C9H17NO6
Molecular Weight 235.23 g/mol
Cat. No. B014337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
SynonymsGlcNAc1-ß-OMe;  Methyl N-Acetyl-β-D-glucosaminide;  β-Methyl N-Acetylglucosaminide; 
Molecular FormulaC9H17NO6
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC)CO)O)O
InChIInChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m1/s1
InChIKeyZEVOCXOZYFLVKN-JGKVKWKGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-GlcNAcOCH₃: Core Glycobiology Building Block


Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (β-GlcNAcOCH₃, CAS 3946-01-8) is a synthetic, crystalline N-acetylglucosamine (GlcNAc) derivative featuring a beta-linked methyl aglycone. As a chemically defined monosaccharide, it serves as a crucial glycosyl donor/acceptor in the synthesis of complex carbohydrates and glycoconjugates . Unlike its natural reducing sugar counterpart GlcNAc, the fixed beta-anomeric configuration and the non-reducing methyl glycoside bond confer distinct reactivity and stability, making it an essential tool for dissecting glycosidase mechanisms [1] and as a standard substrate for specific enzyme assays [2].

β-GlcNAcOCH₃ vs. Generic GlcNAc Analogs


The scientific utility of methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (β-GlcNAcOCH₃) is critically dependent on its specific molecular architecture; it cannot be interchanged with close analogs like the alpha-anomer (α-GlcNAcOCH₃) or the reducing sugar N-acetyl-D-glucosamine (GlcNAc) without fundamentally altering the experimental outcome. The anomeric configuration dictates a molecule's 3D structure, directly impacting its interaction with enzymes and lectins. For instance, the ratio of amide bond isomers in aqueous solution differs significantly between the alpha- and beta-methyl glycosides, with the beta-form having a Ktrans/cis of ~38 compared to ~60 for the alpha-form at 326 K [1]. Furthermore, the non-reducing beta-O-methyl group precludes mutarotation and the complex equilibrium of anomers seen in GlcNAc, ensuring a single, defined molecular species is presented in assays and reactions. Substituting β-GlcNAcOCH₃ with its alpha-counterpart or the free sugar introduces a different conformational ensemble and reactivity profile, thereby invalidating direct comparisons in structure-activity relationship (SAR) studies, enzymatic specificity investigations, and defined chemical synthesis pathways.

β-GlcNAcOCH₃: Head-to-Head Performance Data


Defined Dihydrate vs. Anhydrous Crystal Forms

The solid-state structure is a critical determinant for applications like X-ray crystallography and formulation. Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (β-GlcNAcOCH₃) crystallizes from water as a dihydrate, C9H17NO6·H2O, with two independent molecules in its asymmetric unit. This contrasts sharply with the closely related alpha-anomer (α-GlcNAcOCH₃) and the N-formyl analog (β-GlcNFmOCH₃). The alpha-anomer is reported to crystallize without water molecules under similar conditions, while the N-formyl analog also crystallizes as a non-hydrated form [1]. This difference in hydration state is a direct consequence of the beta-anomeric configuration and N-acetyl side chain, leading to a distinct intermolecular hydrogen-bonding network.

Structural Biology Crystallography Glycoscience

Enzymatic Anomer Discrimination

In enzymatic glycosylation reactions, the anomeric configuration of the acceptor substrate can dictate both the reaction rate and product yield. A comparative study using a β-N-acetylgalactosaminidase from Aspergillus oryzae examined N-acetylgalactosaminyl transfer onto both methyl N-acetyl-β-D-glucosaminide (β-GlcNAcOCH₃, the target compound) and its alpha-anomer (α-GlcNAcOCH₃) [1]. While the study primarily demonstrated feasibility, the results establish a clear functional differentiation: the enzyme is capable of acting on both anomers, but the efficiency and product distribution are expected to differ significantly based on the acceptor's stereochemistry. This provides a clear rationale for selecting the beta-anomer as a specific substrate when mimicking natural β-linked glycosidic bonds or studying beta-specific enzyme activity.

Enzymology Biocatalysis Glycosyltransferase

Conformational Order: Amide Bond & Ring Distortion

The molecular conformation, particularly around the amide bond and the pyranose ring, influences molecular recognition events. Solid-state X-ray structures reveal that β-GlcNAcOCH₃ adopts a distorted ⁴C₁ chair conformation with specific φ and θ parameters, showing ring distortion towards B(C2,C5) and (C3,O5)B for its two independent molecules [1]. Critically, its N-formyl analog (β-GlcNFmOCH₃) exhibits 'considerably more ring distortion' despite having a less bulky N-acyl side chain. In solution, the cis–trans isomerization (CTI) of the amide bond is quantifiable; the equilibrium constant Ktrans/cis for β-GlcNAcOCH₃ is ~38 at 326 K [1].

Computational Chemistry NMR Spectroscopy Conformational Analysis

N-Acetyl Participation: Oxazoline Hydrolysis Pathway

The hydrolysis of methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (β-GlcNAcOCH₃) under specific acidic conditions proceeds via a distinct mechanism involving intramolecular participation by the neighboring N-acetyl group. This participation leads to the formation of a stable oxazoline intermediate, a feature that is characteristic of 2-acetamido-2-deoxy sugars with a beta-configuration and is absent in simpler alkyl glycosides lacking this N-acyl group [1]. The rate and pathway of this reaction are fundamentally different from the standard acid-catalyzed hydrolysis of non-participating glycosides.

Chemical Biology Reaction Mechanisms Glycoside Chemistry

β-GlcNAcOCH₃ Applications in Glycobiology & Synthesis


Defined Substrate for O-GlcNAcase Assays

Leverage the compound's fixed beta-anomeric configuration and quantifiable amide bond conformation [1] to ensure a single molecular species is presented to the enzyme. This eliminates the confounding variable of mutarotation seen with free GlcNAc, enabling precise determination of kinetic parameters (Km, Vmax) for this class of enzymes, which are key therapeutic targets for diseases like neurodegeneration and diabetes [2].

Stereocontrolled β-Oligosaccharide Synthesis

Utilize its capacity for intramolecular N-acetyl participation to form a reactive oxazoline intermediate under specific acidic conditions [3]. This pathway provides a direct route to synthesizing beta-linked glucosamine-containing structures, such as chitobiose derivatives and peptidoglycan fragments , with a level of stereocontrol that is unattainable with non-participating protecting groups or with the alpha-anomer.

Crystallography Standard for Lectins & Glycosidases

Its consistent crystallization as a dihydrate with a well-defined, less distorted ⁴C₁ chair conformation, as detailed by X-ray diffraction [1], makes it an ideal ligand for soaking into protein crystals of carbohydrate-binding proteins. The defined hydration state and geometry simplify electron density interpretation and provide a reliable baseline for analyzing more complex, synthetic inhibitors.

Analytical Calibrant for N-Acetylated Aminosugars

The compound's distinct and reproducible cis–trans amide bond equilibrium in aqueous solution (Ktrans/cis ~38 at 326 K) [1] provides a valuable spectroscopic handle. It can serve as a model compound for calibrating NMR and HPLC methods designed to separate and quantify closely related GlcNAc derivatives, ensuring accurate purity assessment and reaction monitoring in both research and quality control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.